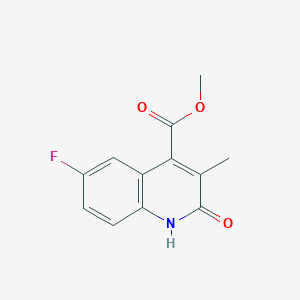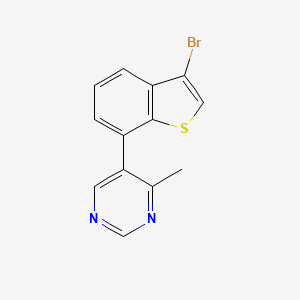
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H11N3. It contains a pyrimidine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the nitrogen atom.
Métodos De Preparación
The synthesis of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Ethynylation: The introduction of the ethynyl group at the 4-position of the pyrimidine ring is achieved through a Sonogashira coupling reaction. This reaction involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
N-Alkylation: The isopropyl group is introduced at the nitrogen atom through an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these reactions to improve yield and scalability .
Análisis De Reacciones Químicas
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- can be compared with other pyrimidine derivatives such as:
2-Pyrimidinamine, 4-chloro-N-(1-methylethyl)-: This compound has a chloro group instead of an ethynyl group, leading to different reactivity and applications.
2-Pyrimidinamine, 4-ethynyl-N-(1-ethyl)-: This compound has an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.
The uniqueness of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
876521-34-5 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-ethynyl-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11N3/c1-4-8-5-6-10-9(12-8)11-7(2)3/h1,5-7H,2-3H3,(H,10,11,12) |
Clave InChI |
BIWDEWVINVTZBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=CC(=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


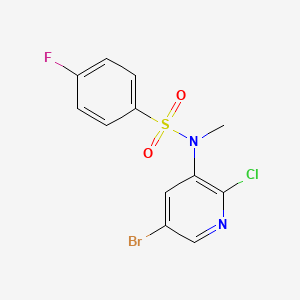
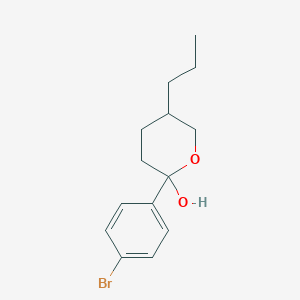
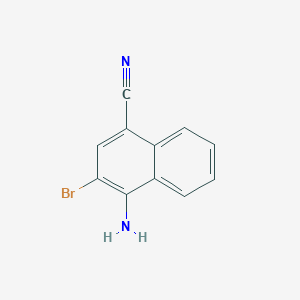

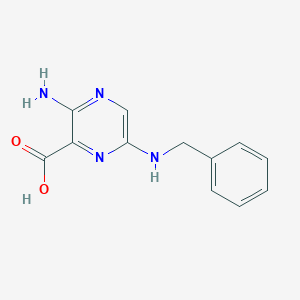
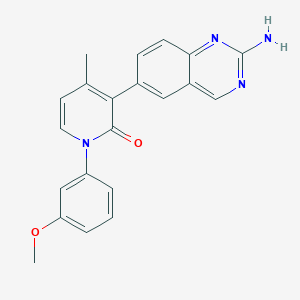

![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
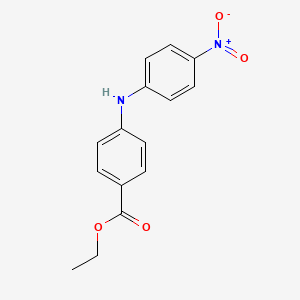

![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
